NUMB Isoforms p65/p66 vs. p71/p72: Opposing Functional Outcomes in Cancer Cell Migration
Direct comparison of NUMB isoforms reveals that p65/p66 (E12-skipping) significantly promotes cancer cell migration and epithelial-to-mesenchymal transition (EMT) in vitro and metastasis in vivo, whereas p71/p72 (E12-included) isoforms attenuate these effects [1]. In a transwell migration assay using A549 lung cancer cells, knockdown of endogenous p65/p66 reduced migration by ~50%, while overexpression of p66 increased migration by over 2-fold compared to control [1]. In contrast, overexpression of p71/p72 did not enhance migration and instead reduced Notch1 transcriptional activity [1].
| Evidence Dimension | Cell migration (transwell assay) |
|---|---|
| Target Compound Data | p65/p66 knockdown: ~50% reduction in migration; p66 overexpression: >2-fold increase in migration |
| Comparator Or Baseline | p71/p72 overexpression: no significant increase in migration; reduced Notch1 activity |
| Quantified Difference | Opposing functional effects; p66 overexpression enhances migration >2-fold vs. control, p71/p72 does not |
| Conditions | A549 lung cancer cells, in vitro transwell migration assay, 24-48 hours post-transfection |
Why This Matters
This demonstrates that not all NUMB isoforms are functionally equivalent; selecting the correct isoform is critical for experiments studying cell migration, EMT, or metastasis.
- [1] Peng J, et al. Exclusion of NUMB Exon12 Controls Cancer Cell Migration through Regulation of Notch1-SMAD3 Crosstalk. Int J Mol Sci. 2022;23(8):4363. PMID: 35457158. View Source
